1-(Oxiran-2-ylmethyl)piperidine
Overview
Description
1-(Oxiran-2-ylmethyl)piperidine is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an oxirane (epoxide) group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the stability of the piperidine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-(oxiran-2-ylmethyl)piperidine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of 14121100, and a LogP value of 080900 suggest that it may have good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
The stability and efficacy of piperidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-(Oxiran-2-ylmethyl)piperidine plays a significant role in various biochemical reactions due to its reactive epoxide group. This compound can interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The interactions of this compound with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are involved in the metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The epoxide group in the compound can react with nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, this compound can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These interactions can influence the activity and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxiran-2-ylmethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Catalysts may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), sodium azide (NaN₃), and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxiran-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as epoxy resins and polymers
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)pyrrolidine: Similar structure but with a five-membered ring.
1-(Oxiran-2-ylmethyl)morpholine: Contains a morpholine ring instead of piperidine.
1-(Oxiran-2-ylmethyl)piperazine: Contains a piperazine ring with two nitrogen atoms
Uniqueness
1-(Oxiran-2-ylmethyl)piperidine is unique due to its combination of an epoxide group and a piperidine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The presence of the piperidine ring also imparts specific pharmacological properties that are not observed in similar compounds with different ring structures .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRPOYJRRHHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496521 | |
Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4945-53-3 | |
Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Synthesis of sulfur-containing vicinal aminoalcohols on the basis of N-(oxiran-2-ylmethyl)amines"?
A1: The research paper focuses on utilizing N-(oxiran-2-ylmethyl)amines, which includes 1-(oxiran-2-ylmethyl)piperidine, as a building block for synthesizing sulfur-containing vicinal amino alcohols []. These amino alcohols are valuable intermediates in the production of various biologically active compounds. The paper details the synthetic methodology and explores different reaction conditions to achieve the desired products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.